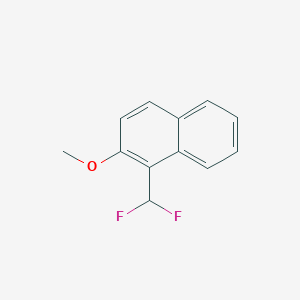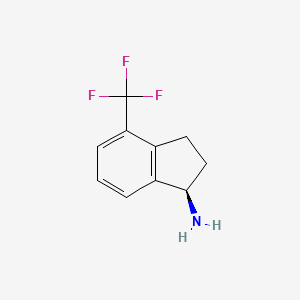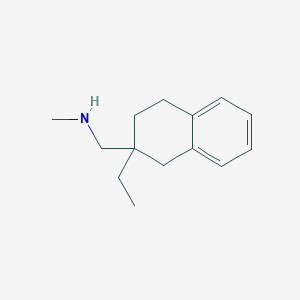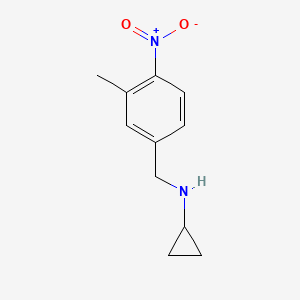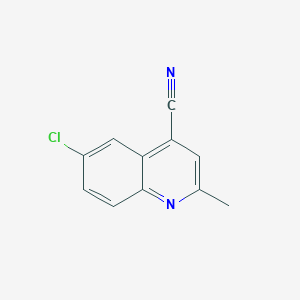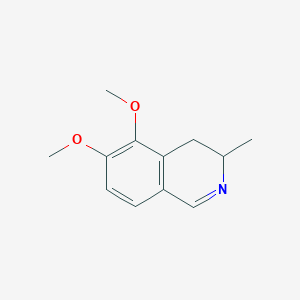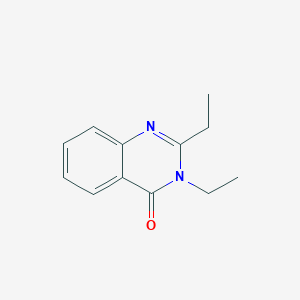
4-Quinazolone, 2,3-diethyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diethylquinazolin-4(3H)-one is an organic compound belonging to the quinazolinone family Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound is characterized by the presence of two ethyl groups at the 2 and 3 positions of the quinazolinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the quinazolinone ring system.
Industrial Production Methods
On an industrial scale, the production of 2,3-Diethylquinazolin-4(3H)-one may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Diethylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at different positions on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Aplicaciones Científicas De Investigación
2,3-Diethylquinazolin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. It exhibits various biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is employed in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Diethylquinazolin-4(3H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylquinazolin-4(3H)-one: Similar structure with a methyl group instead of ethyl groups.
3-Ethylquinazolin-4(3H)-one: Contains a single ethyl group at the 3 position.
2,3-Dimethylquinazolin-4(3H)-one: Features methyl groups at both the 2 and 3 positions.
Uniqueness
2,3-Diethylquinazolin-4(3H)-one is unique due to the presence of two ethyl groups, which can influence its chemical reactivity and biological activity. The ethyl groups can affect the compound’s lipophilicity, steric properties, and overall molecular interactions, making it distinct from its methyl-substituted counterparts.
Propiedades
Número CAS |
59524-92-4 |
|---|---|
Fórmula molecular |
C12H14N2O |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
2,3-diethylquinazolin-4-one |
InChI |
InChI=1S/C12H14N2O/c1-3-11-13-10-8-6-5-7-9(10)12(15)14(11)4-2/h5-8H,3-4H2,1-2H3 |
Clave InChI |
TZZHUPDVQBATRP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=CC=CC=C2C(=O)N1CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


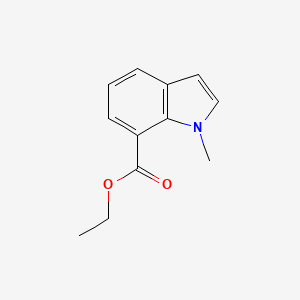
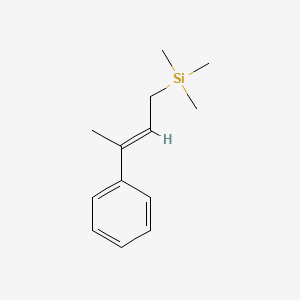
![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B11896919.png)
![N'-(Benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide](/img/structure/B11896926.png)

